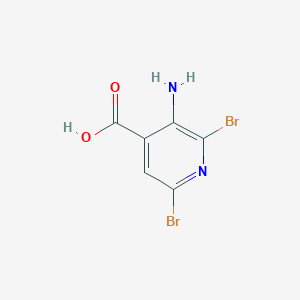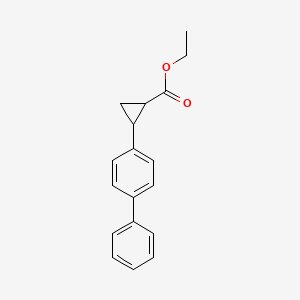![molecular formula C12H13N3O3 B1321686 [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-20-9](/img/structure/B1321686.png)
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate halogenated precursor.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring.
Reduction: Reduction reactions can be performed on the triazole ring to yield dihydrotriazoles.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidation of the ethyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the triazole ring can produce dihydrotriazoles.
Substitution: Halogenation of the phenoxy group can yield halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity to its target, while the acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazole: A basic triazole structure without additional functional groups.
[2-(4-Methyl-[1,2,4]triazol-3-yl)-phenoxy]-acetic acid: A similar compound with a methyl group instead of an ethyl group on the triazole ring.
[2-(3-Ethyl-[1,2,3]triazol-4-yl)-phenoxy]-acetic acid: A compound with a different triazole isomer.
Uniqueness
The unique combination of the ethyl group on the triazole ring and the phenoxy-acetic acid moiety makes [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid distinct. This structure can result in unique chemical and biological properties, such as enhanced stability and specific binding interactions.
Propriétés
IUPAC Name |
2-[2-(3-ethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJDZJGLUVTURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C2=CC=CC=C2OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)



